molecular formula C17H19ClN2 B3052889 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 475578-18-8

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No. B3052889
CAS RN: 475578-18-8
M. Wt: 286.8 g/mol
InChI Key: SKWBVISYPXHTSC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride is a chemical compound that is widely used in scientific research. It is also known as BMIM Cl and belongs to the family of ionic liquids. This compound has unique properties that make it useful for a variety of applications in different fields of research.

Mechanism of Action

The mechanism of action of BMIM Cl is not fully understood. However, it is believed that it interacts with different molecules in the reaction mixture, leading to changes in the reaction kinetics and thermodynamics. BMIM Cl has been shown to increase the rate of some chemical reactions and also improve the yield of the desired product.
Biochemical and Physiological Effects:
BMIM Cl has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it has low toxicity and does not cause any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

The use of BMIM Cl in laboratory experiments has several advantages. It is a stable compound that can be stored for long periods without significant degradation. It is also a non-volatile liquid, which makes it easy to handle and transport. However, one of the limitations of BMIM Cl is its high cost compared to other solvents.

Future Directions

There are several future directions for the use of BMIM Cl in scientific research. One of the areas of interest is in the development of new catalytic systems for organic reactions. BMIM Cl has been shown to be an effective catalyst for various reactions, and further research could lead to the development of more efficient and selective catalysts. Another area of interest is in the use of BMIM Cl as a solvent for the extraction of bioactive compounds from natural sources. BMIM Cl has been shown to be an effective solvent for the extraction of various compounds, and further research could lead to the discovery of new bioactive compounds. Finally, BMIM Cl could be used in the development of new materials with unique properties. The unique properties of BMIM Cl make it an ideal candidate for use in the synthesis of new materials with specific properties.

Scientific Research Applications

BMIM Cl has been used in various scientific research applications such as catalysis, electrochemistry, and material science. It is also used as a solvent in chemical reactions due to its ability to dissolve a wide range of organic and inorganic compounds. The unique properties of BMIM Cl make it an ideal candidate for use in different fields of research.

properties

IUPAC Name

1,3-bis(2-methylphenyl)-4,5-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N2.ClH/c1-14-7-3-5-9-16(14)18-11-12-19(13-18)17-10-6-4-8-15(17)2;/h3-10,13H,11-12H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWBVISYPXHTSC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC[N+](=C2)C3=CC=CC=C3C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587828
Record name 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

CAS RN

475578-18-8
Record name 1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 3
Reactant of Route 3
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 4
Reactant of Route 4
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 5
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride
Reactant of Route 6
Reactant of Route 6
1,3-Bis(2-methylphenyl)-4,5-dihydro-1H-imidazol-3-ium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.